molecular formula C11H14Cl2O3S B14600738 Acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropan-1-ol CAS No. 61062-72-4

Acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropan-1-ol

Katalognummer: B14600738
CAS-Nummer: 61062-72-4
Molekulargewicht: 297.2 g/mol
InChI-Schlüssel: PRIGJNNXPRRWIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropan-1-ol is a chemical compound with the molecular formula C11H12Cl2O2S. This compound is characterized by the presence of both acetic acid and chlorophenyl groups, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropan-1-ol typically involves the reaction of 4-chlorophenylacetic acid with appropriate reagents to introduce the chlorosulfanyl and hydroxyl groups. One common method involves the chlorination of 4-chlorophenylacetic acid followed by a nucleophilic substitution reaction to introduce the sulfanyl group. The final step involves the addition of a hydroxyl group to complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropan-1-ol involves its interaction with specific molecular targets and pathways. The chlorosulfanyl group can interact with biological molecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

61062-72-4

Molekularformel

C11H14Cl2O3S

Molekulargewicht

297.2 g/mol

IUPAC-Name

acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropan-1-ol

InChI

InChI=1S/C9H10Cl2OS.C2H4O2/c10-5-9(6-12)13-8-3-1-7(11)2-4-8;1-2(3)4/h1-4,9,12H,5-6H2;1H3,(H,3,4)

InChI-Schlüssel

PRIGJNNXPRRWIB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)O.C1=CC(=CC=C1SC(CO)CCl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.